molecular formula C27H34N2O4 B2964060 1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester CAS No. 347368-75-6

1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester

Cat. No.: B2964060
CAS No.: 347368-75-6
M. Wt: 450.579
InChI Key: SXMMRJILNBBTNA-UHFFFAOYSA-N
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Description

This indole-derived compound features a benzyl group at position 1, a methyl group at position 2, and a substituted propoxy chain at position 5. The propoxy side chain contains a hydroxyl group and a piperidine ring, while the carboxylate group at position 3 is esterified with ethanol. Its molecular formula is C28H37N3O5 (molecular weight: 495.61 g/mol), as inferred from analogs like the structurally related compound in . The piperidine moiety and hydroxypropoxy group are critical for modulating solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

ethyl 1-benzyl-5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-3-32-27(31)26-20(2)29(17-21-10-6-4-7-11-21)25-13-12-23(16-24(25)26)33-19-22(30)18-28-14-8-5-9-15-28/h4,6-7,10-13,16,22,30H,3,5,8-9,14-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMRJILNBBTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, including the formation of the indole core, the introduction of the piperidine ring, and the attachment of the benzyl and ethyl ester groups. The reaction conditions often require specific reagents, catalysts, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester." However, the search results do provide some relevant information that can be used to infer potential applications and properties of this compound.

Basic Information and Properties
The compound, also known as ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate, has the molecular formula C27H34N2O4C_{27}H_{34}N_2O_4 and a molecular weight of 450.6 g/mol . Synonyms include CHEMBL3775852 and 347368-75-6 . The IUPAC name is ethyl 1-benzyl-5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methylindole-3-carboxylate .

Potential Research Applications
Based on the structural information and related research, potential applications can be inferred:

  • GPCR Profiling : Research uses models for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activities . The compound's structure might make it relevant in this field.
  • AhR Agonist/Antagonist Activity : Several indole derivatives affect the aryl hydrocarbon receptor (AhR) . The search results mention the roles of various compounds, such as indole-3-pyruvic acid (IPyA) and indole-3-propionic acid (IPA), as AhR agonists or antagonists, suggesting the title compound may have similar activity .
  • Antioxidant/Pro-oxidant Properties : The search results discuss the antioxidant and pro-oxidant properties of various indole derivatives . The compound might possess similar characteristics, making it potentially relevant in studies related to oxidative stress and inflammation.

Related Compounds and Potential Activities

  • Indole Derivatives : The search results refer to studies on tryptophan and its metabolites, which play roles in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Given that the compound is an indole derivative, it might have similar applications in these research areas.
  • Piperidine Derivatives : The compound contains a piperidine moiety. Other compounds containing piperidine, such as 4-[[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]methyl]-1-piperazinecarboxylic acid ethyl ester, are listed in the search results, suggesting the piperidine group may contribute to certain biological activities .
  • 1-Benzyl-3-[3-(dimethylamino)propoxy]-1h-indazole : This compound is listed as a reference standard and analytical standard, which indicates its use in pharmaceutical testing and analysis . The title compound, which shares a benzyl and propoxy group, may have similar applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the functional groups and overall structure of the compound. The exact molecular targets and pathways involved may vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Propoxy Side Chains

Compound 1 : ethyl 1-benzyl-5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-2-methyl-1H-indole-3-carboxylate ()
  • Key Differences : Replaces the piperidin-1-yl group with a piperazinyl group bearing a hydroxyethyl substituent.
  • The hydroxyethyl group may improve aqueous solubility compared to the target compound’s piperidine .
  • Molecular Weight : 495.61 g/mol (identical to the target compound due to similar substituents).
Compound 2 : 2-Methyl-5-oxiranylmethoxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester ()
  • Key Differences : Substitutes the hydroxy-piperidinylpropoxy group with an oxiranylmethoxy (epoxide-containing) chain and replaces benzyl with phenyl.
  • Impact : The epoxide group introduces reactivity for ring-opening reactions, which could be leveraged in prodrug design. The phenyl group (vs. benzyl) reduces steric bulk but may decrease lipophilicity .
  • CAS : 76410-18-7.
Compound 3 : 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-propynyloxy)-, ethyl ester ()
  • Key Differences : Features a propynyloxy group at position 5 and dimethyl substitution at positions 1 and 2.
  • Impact : The propynyl (alkyne) group enhances metabolic stability due to resistance to oxidative degradation. The dimethyl substitution may hinder rotational freedom, affecting binding kinetics .

Core Heterocycle Variations

Compound 4 : 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester ()
  • Key Differences: Replaces the indole core with pyrazole and introduces a cyanoethylamino-benzyl group.
  • Impact: The pyrazole ring’s smaller size and different electronic profile may reduce aromatic stacking interactions. The cyanoethyl group could increase polarity but introduce toxicity risks .
Compound 5 : 1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine ()
  • Key Differences : Benzodioxol and benzyl-piperidine substituents replace the indole core entirely.
  • However, the lack of a carboxylate ester limits its utility in prodrug applications .

Biological Activity

1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C27H34N2O4C_{27}H_{34}N_{2}O_{4} with a molecular weight of 446.58 g/mol. It contains an indole core, which is known for its role in various biological functions. The presence of the piperidine moiety contributes to its receptor-binding capabilities.

Pharmacological Mechanisms

Research indicates that this compound acts as a histamine H3 receptor antagonist . H3 receptors are involved in the modulation of neurotransmitter release, influencing cognitive functions and appetite regulation. The antagonistic action may enhance neurotransmitter levels, potentially benefiting conditions like ADHD and obesity .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity to H3 receptors, with competitive binding assays revealing effective displacement of [^3H]Na-methylhistamine . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and indole moieties can significantly impact receptor affinity and selectivity.

Study 1: Neuropharmacological Effects

A study conducted on rodent models evaluated the neuropharmacological effects of the compound. Results indicated that administration led to increased levels of norepinephrine and dopamine in the prefrontal cortex, suggesting potential applications in treating mood disorders and cognitive deficits .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The results showed promising antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for further development in combating antibiotic resistance.

Table 1: Binding Affinity to H3 Receptors

CompoundBinding Affinity (pKi)Reference
This compound6.9
Thioperamide7.1
Pitolisant7.9

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Reference
E. coli12.5
S. aureus10
P. aeruginosa15
C. albicans6

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